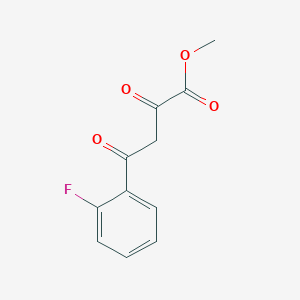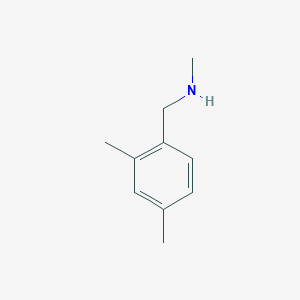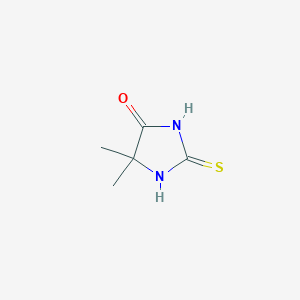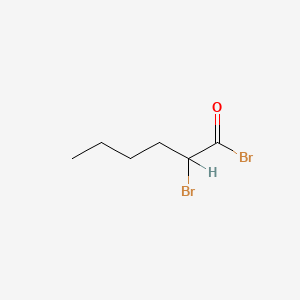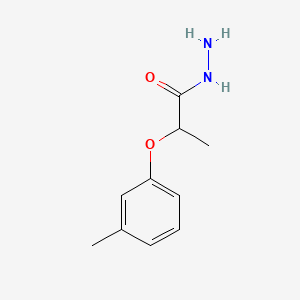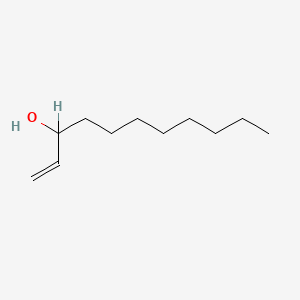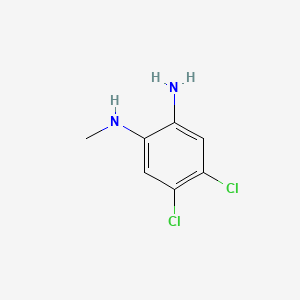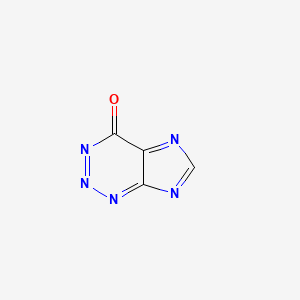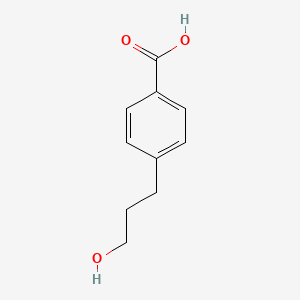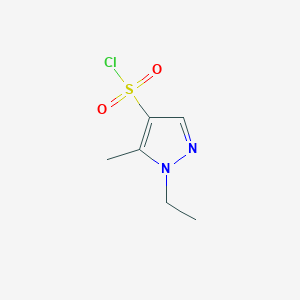
1-Ethyl-5-methyl-1H-pyrazol-4-sulfonylchlorid
Übersicht
Beschreibung
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S . It has a molecular weight of 208.67 .
Molecular Structure Analysis
The InChI code for 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is 1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with an ethyl group and a methyl group attached to different carbon atoms of the ring. The sulfonyl chloride group is attached to the fourth carbon of the pyrazole ring .Physical And Chemical Properties Analysis
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
1-Ethyl-5-methyl-1H-pyrazol-4-sulfonylchlorid wird in pharmakologischen Studien aufgrund seiner potenziellen biologischen Aktivitäten eingesetzt. Es dient als Vorläufer bei der Synthese von Verbindungen mit antibakteriellen, entzündungshemmenden, krebshemmenden, schmerzstillenden, krampflösenden, antihelminthischen, antioxidativen und herbiziden Eigenschaften . Diese Vielseitigkeit macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente und Behandlungen.
Landwirtschaftliche Chemie
Im Bereich der Landwirtschaft wird diese Verbindung aufgrund ihrer herbiziden Eigenschaften untersucht. Sie kann verwendet werden, um Pyrazolderivate zu synthetisieren, die als selektive Herbizide wirken und so eine Möglichkeit bieten, das Unkrautwachstum zu kontrollieren, ohne die Feldfrüchte zu schädigen . Diese Anwendung ist entscheidend für die Steigerung der landwirtschaftlichen Produktivität und Nachhaltigkeit.
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft hängt mit ihrer Verwendung als Baustein für die Herstellung neuer Materialien zusammen. Ihre Sulfonylchloridgruppe ist reaktiv und ermöglicht die Synthese komplexer Moleküle, die zur Entwicklung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften verwendet werden können, die in der Materialwissenschaft gewünscht sind .
Biochemie
In der Biochemie ist this compound ein Spezialprodukt für die Proteomforschung. Es wird verwendet, um Proteine oder Peptide zu modifizieren, was zum Verständnis der Proteinfunktion und -interaktion und zur Entwicklung biochemischer Assays beitragen kann .
Industrielle Chemie
Industriell findet diese Verbindung Anwendung bei der Synthese verschiedener Chemikalien. Sie kann verwendet werden, um Zwischenprodukte für Farbstoffe, Pigmente und andere Industriechemikalien herzustellen. Ihre Reaktivität mit verschiedenen organischen und anorganischen Stoffen macht sie zu einem vielseitigen Mittel in chemischen Herstellungsprozessen .
Umweltwissenschaften
In den Umweltwissenschaften könnten die Derivate der Verbindung bei der Sanierung von Schadstoffen eingesetzt werden. Ihre reaktive Natur ermöglicht es ihr, sich mit schädlichen Stoffen zu verbinden, was möglicherweise zur Entwicklung neuer Methoden zur Reinigung von Umweltkontaminanten führt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Pyrazole derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating cellular signaling .
Biochemische Analyse
Biochemical Properties
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of proteins and enzymes, affecting their function and activity. For instance, it can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic properties .
Cellular Effects
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation state of proteins, thereby modulating signal transduction pathways. Additionally, it can affect gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to bind to specific biomolecules and alter their function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can influence gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and effects .
Metabolic Pathways
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes in metabolic pathways. For instance, it can inhibit or activate enzymes involved in the synthesis or degradation of metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are crucial for its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, it can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride within tissues can also influence its overall effects on cellular function .
Subcellular Localization
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall activity. For instance, the presence of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in the nucleus can influence gene expression by interacting with transcription factors and modifying chromatin structure .
Eigenschaften
IUPAC Name |
1-ethyl-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIDIPYELTAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424493 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957261-55-1 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





